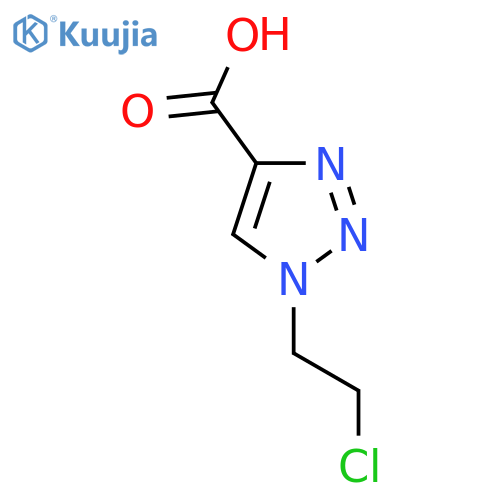Cas no 70501-68-7 (1-(2-chloroethyl)-1H-1,2,3-triazole-4-carboxylic acid)

70501-68-7 structure
商品名:1-(2-chloroethyl)-1H-1,2,3-triazole-4-carboxylic acid
1-(2-chloroethyl)-1H-1,2,3-triazole-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- EN300-6843368
- 1-(2-chloroethyl)-1H-1,2,3-triazole-4-carboxylic acid
- 70501-68-7
-
- インチ: 1S/C5H6ClN3O2/c6-1-2-9-3-4(5(10)11)7-8-9/h3H,1-2H2,(H,10,11)
- InChIKey: KIMWMHCEZOYKQW-UHFFFAOYSA-N
- ほほえんだ: ClCCN1C=C(C(=O)O)N=N1
計算された属性
- せいみつぶんしりょう: 175.0148541g/mol
- どういたいしつりょう: 175.0148541g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 155
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.1
- トポロジー分子極性表面積: 68Ų
1-(2-chloroethyl)-1H-1,2,3-triazole-4-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6843368-0.5g |
1-(2-chloroethyl)-1H-1,2,3-triazole-4-carboxylic acid |
70501-68-7 | 95% | 0.5g |
$407.0 | 2023-05-30 | |
| Enamine | EN300-6843368-5.0g |
1-(2-chloroethyl)-1H-1,2,3-triazole-4-carboxylic acid |
70501-68-7 | 95% | 5g |
$1530.0 | 2023-05-30 | |
| Enamine | EN300-6843368-0.25g |
1-(2-chloroethyl)-1H-1,2,3-triazole-4-carboxylic acid |
70501-68-7 | 95% | 0.25g |
$216.0 | 2023-05-30 | |
| Enamine | EN300-6843368-10.0g |
1-(2-chloroethyl)-1H-1,2,3-triazole-4-carboxylic acid |
70501-68-7 | 95% | 10g |
$2269.0 | 2023-05-30 | |
| Enamine | EN300-6843368-1.0g |
1-(2-chloroethyl)-1H-1,2,3-triazole-4-carboxylic acid |
70501-68-7 | 95% | 1g |
$528.0 | 2023-05-30 | |
| Aaron | AR028FUW-1g |
1-(2-chloroethyl)-1H-1,2,3-triazole-4-carboxylicacid |
70501-68-7 | 95% | 1g |
$751.00 | 2025-02-16 |
1-(2-chloroethyl)-1H-1,2,3-triazole-4-carboxylic acid 関連文献
-
N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965
-
Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328
-
Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198
-
Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562
70501-68-7 (1-(2-chloroethyl)-1H-1,2,3-triazole-4-carboxylic acid) 関連製品
- 885522-51-0(4-Cyano-6-methyl (1H)indazole)
- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)
- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)
- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)
- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)
- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)
- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)
- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)
- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)
- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量